8-propyl-2,6-diphenyl-9H-purine

Catalog No.
S11240670
CAS No.
M.F
C20H18N4
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-propyl-2,6-diphenyl-9H-purine

Product Name

8-propyl-2,6-diphenyl-9H-purine

IUPAC Name

2,6-diphenyl-8-propyl-7H-purine

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H18N4/c1-2-9-16-21-18-17(14-10-5-3-6-11-14)23-19(24-20(18)22-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,21,22,23,24)

InChI Key

LIJDFWULFIYULY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NC(=NC(=C2N1)C3=CC=CC=C3)C4=CC=CC=C4

8-Propyl-2,6-diphenyl-9H-purine is a member of the purine family, characterized by a bicyclic structure that is integral to various biological processes. This compound features a purine core with specific substitutions at the 2, 6, and 9 positions. The presence of two phenyl groups at the 2 and 6 positions and a propyl group at the 9 position contributes to its unique chemical properties and potential biological activities. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism and signaling.

The chemical reactivity of 8-propyl-2,6-diphenyl-9H-purine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the aromatic rings. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the C-2 or C-6 positions, where amines or other nucleophiles can be introduced.
  • Alkylation: The propyl group at the N-9 position can be modified through alkylation reactions, allowing for the introduction of various alkyl chains.
  • Aromatic Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, which can lead to further functionalization of the aromatic rings.

These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered pharmacological profiles.

8-Propyl-2,6-diphenyl-9H-purine exhibits significant biological activity, particularly in cancer research. Studies have shown that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. The inhibition of CDKs can lead to antiproliferative effects on cancer cells, making this compound a candidate for anticancer drug development . Additionally, its structural features may influence its interaction with various biological targets, enhancing its therapeutic potential.

The synthesis of 8-propyl-2,6-diphenyl-9H-purine typically involves several key steps:

  • Starting Material: The synthesis often begins with a halogenated purine derivative such as 2-fluoro-6-chloropurine.
  • Alkylation: The initial step involves alkylating the purine core with propyl halides to introduce the propyl group at the N-9 position.
  • Aromatic Substitution: Subsequent steps involve introducing phenyl groups at the C-2 and C-6 positions through nucleophilic substitution reactions using appropriate phenyl amines or phenols under basic conditions.
  • Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound from reaction by-products.

This synthetic route allows for efficient production while maintaining high yields of the target compound .

8-Propyl-2,6-diphenyl-9H-purine has several applications:

  • Pharmaceutical Development: Its role as a potential anticancer agent makes it valuable in drug discovery efforts aimed at developing new cancer therapies.
  • Biochemical Research: The compound is used in studies exploring purine metabolism and signaling pathways in cells.
  • Chemical Probes: Due to its ability to interact with various biological targets, it can serve as a chemical probe in biological assays.

Interaction studies involving 8-propyl-2,6-diphenyl-9H-purine focus on its binding affinity to specific proteins involved in cell cycle regulation. Research has indicated that this compound can effectively inhibit CDK activity, leading to cell cycle arrest in cancer cells. These studies often employ techniques such as molecular docking simulations and biochemical assays to elucidate binding mechanisms and affinities .

Several compounds share structural similarities with 8-propyl-2,6-diphenyl-9H-purine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2,6-DiphenylpurineTwo phenyl groups at positions 2 and 6Lacks alkyl substitution at N-9
9-Ethyl-2,6-diphenylpurineEthyl group at N-9Slightly altered hydrophobic properties
8-Methyl-2,6-diphenylpurineMethyl group at N-8May exhibit different binding affinities
8-Isopropyl-2,6-diphenylpurineIsopropyl group at N-8Potentially increased steric hindrance affecting activity

These compounds highlight the versatility of purine derivatives and their potential modifications that can influence biological activity and pharmacological properties. Each variant presents unique characteristics that may enhance or diminish specific interactions with biological targets compared to 8-propyl-2,6-diphenyl-9H-purine.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.153146591 g/mol

Monoisotopic Mass

314.153146591 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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